An In-depth Technical Guide to the Synthesis of Methyl 2-oxo-1-indanecarboxylate: Mechanism and Experimental Protocol
An In-depth Technical Guide to the Synthesis of Methyl 2-oxo-1-indanecarboxylate: Mechanism and Experimental Protocol
Introduction: The Significance of Methyl 2-oxo-1-indanecarboxylate in Medicinal Chemistry and Agrochemicals
Methyl 2-oxo-1-indanecarboxylate is a versatile bicyclic β-keto ester that serves as a crucial building block in the synthesis of a variety of more complex molecules.[1][2] Its rigid, functionalized indanone core makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals. Notably, this compound and its derivatives are key precursors in the industrial synthesis of the tyrosine kinase inhibitor Nintedanib, used in the treatment of idiopathic pulmonary fibrosis and certain cancers, as well as the oxadiazine insecticide, Indoxacarb.[3][4][5] The precise and efficient synthesis of methyl 2-oxo-1-indanecarboxylate is therefore of significant interest to researchers and professionals in drug development and process chemistry. This guide provides an in-depth exploration of its synthesis, focusing on the core mechanistic principles and a field-proven experimental protocol.
Core Synthetic Strategy: The Dieckmann Condensation
The most prevalent and efficient method for the synthesis of methyl 2-oxo-1-indanecarboxylate is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[3][6] This base-catalyzed reaction is particularly effective for forming five- and six-membered rings.[6][7] In this specific synthesis, the starting material is a 1,6-diester, which cyclizes to form the five-membered ring of the indanone system.[6]
Causality Behind Reagent and Condition Selection
The choice of a strong, non-nucleophilic base is critical to the success of the Dieckmann condensation. Sodium hydride (NaH) is frequently employed for this purpose.[1][8] Unlike nucleophilic bases such as sodium ethoxide, which could lead to undesired side reactions like transesterification, sodium hydride acts purely as a proton abstractor.[1] Its use in an aprotic solvent like anhydrous tetrahydrofuran (THF) prevents hydrolysis of the ester and the final β-keto ester product.[1] The reaction is typically conducted under an inert atmosphere (e.g., argon) to prevent the highly reactive sodium hydride from reacting with atmospheric moisture.
Reaction Mechanism: A Step-by-Step Elucidation
The synthesis of methyl 2-oxo-1-indanecarboxylate from methyl 2-[3-(methoxy)-3-oxopropyl]benzoate proceeds through the following mechanistic steps:
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Enolate Formation: A strong base, typically sodium hydride, deprotonates the α-carbon (the carbon adjacent to one of the ester carbonyls), forming a resonance-stabilized enolate ion.[7]
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Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the carbonyl carbon of the other ester group within the same molecule in a 5-exo-trig cyclization.[6] This forms a tetrahedral intermediate.
-
Reformation of the Carbonyl and Ejection of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a methoxide ion as the leaving group.
-
Deprotonation of the β-keto ester: The resulting β-keto ester has a highly acidic proton on the α-carbon, which is readily deprotonated by the methoxide ion generated in the previous step. This acid-base reaction is the driving force for the reaction, shifting the equilibrium towards the product.
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Protonation: A final workup with a Brønsted-Lowry acid (e.g., hydrochloric acid) protonates the enolate to yield the final methyl 2-oxo-1-indanecarboxylate product.[6]
Caption: Mechanism of the Dieckmann Condensation for Methyl 2-oxo-1-indanecarboxylate.
Experimental Protocol: A Self-Validating System
This protocol is a robust and reproducible method for the synthesis of methyl 2-oxo-1-indanecarboxylate.
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Role |
| Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate | C12H14O4 | 222.24 | Starting Material |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | Base |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | Solvent |
| Hydrochloric Acid (5 M) | HCl | 36.46 | Acid for workup |
| Ethyl Acetate | C4H8O2 | 88.11 | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | Drying Agent |
| Water | H2O | 18.02 | Quenching Agent |
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of Methyl 2-oxo-1-indanecarboxylate.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) in anhydrous THF.[9]
-
Addition of Base: Under a steady stream of argon, slowly add sodium hydride (60% dispersion in mineral oil, 3.0 eq) to the stirred solution.[9] The addition should be portion-wise to control the evolution of hydrogen gas.
-
Cyclization: Heat the reaction mixture to reflux.[9] The formation of a thick paste is often observed, indicating the formation of the sodium salt of the product.[9] Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching and Acidification: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.[9] Carefully quench the reaction by the dropwise addition of water to destroy any unreacted sodium hydride.[9] Subsequently, acidify the mixture with 5 M hydrochloric acid until the pH is acidic.[9]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate.[9] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as an oil.[9] Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in pentane or a similar solvent system to afford pure methyl 2-oxo-1-indanecarboxylate.[9]
Data Presentation: Physicochemical and Spectroscopic Properties
The identity and purity of the synthesized methyl 2-oxo-1-indanecarboxylate can be confirmed by its physicochemical and spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C11H10O3 | [2] |
| Molecular Weight | 190.19 g/mol | [2][10] |
| Appearance | Yellow oil that solidifies on standing | [9] |
| Melting Point | 65-69 °C | [10][11] |
| ¹H-NMR (400 MHz, CDCl₃), δ (ppm) | 7.79 (d, 1H), 7.63 (dd, 1H), 7.50 (d, 1H), 7.42 (dd, 1H), 3.80 (s, 3H), 3.75 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H) | [9] |
| CAS Number | 104620-34-0 | [2][10][11] |
Applications in Drug Development and Agrochemicals
The indanone framework of methyl 2-oxo-1-indanecarboxylate is a key structural motif in several biologically active molecules.
-
Nintedanib: This compound is a crucial intermediate in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor.[3][12] The oxo-indanecarboxylate moiety provides the core scaffold onto which the rest of the Nintedanib molecule is constructed.[3] Nintedanib is used to treat idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[12]
-
Indoxacarb: Derivatives of methyl 2-oxo-1-indanecarboxylate are used to synthesize the insecticide Indoxacarb.[4] The specific stereoisomer, (S)-indoxacarb, is the active ingredient.[4] The synthesis of the indanone core is a critical step in the overall manufacturing process of this widely used agrochemical.[4]
Conclusion
The synthesis of methyl 2-oxo-1-indanecarboxylate via the Dieckmann condensation is a classic yet highly relevant transformation in modern organic chemistry. A thorough understanding of the reaction mechanism, the rationale behind the choice of reagents and conditions, and a meticulously executed experimental protocol are paramount for achieving high yields and purity. The significance of this intermediate in the synthesis of important pharmaceuticals and agrochemicals underscores the importance of mastering its preparation. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to successfully synthesize and utilize this valuable chemical building block.
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NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-oxo-1-indanecarboxylate. Retrieved from [Link]
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RSC Publishing. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Retrieved from [Link]
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Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd. (n.d.). Nintedanib Intermediate. Retrieved from [Link]
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Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]
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The Pharma Zine. (n.d.). Nintedanib Synthesis: The Crucial Role of Methyl 2-Oxoindoline-6-carboxylate. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Dieckmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Sodium hydride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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